molecular formula C13H19NO B13594118 4-(2-Ethylphenoxy)piperidine CAS No. 946759-68-8

4-(2-Ethylphenoxy)piperidine

Cat. No.: B13594118
CAS No.: 946759-68-8
M. Wt: 205.30 g/mol
InChI Key: BIDUOEGRRWMBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethylphenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylphenoxy)piperidine typically involves the reaction of 2-ethylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-ethylphenol is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethylphenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Ethylphenoxy)piperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom, but with different chemical properties due to its aromatic nature.

    Piperazine: A six-membered ring with two nitrogen atoms, often used in pharmaceuticals.

Uniqueness: 4-(2-Ethylphenoxy)piperidine is unique due to the presence of the 2-ethylphenoxy group attached to the piperidine ring. This structural feature imparts specific chemical and biological properties that differentiate it from other piperidine derivatives. The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

946759-68-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(2-ethylphenoxy)piperidine

InChI

InChI=1S/C13H19NO/c1-2-11-5-3-4-6-13(11)15-12-7-9-14-10-8-12/h3-6,12,14H,2,7-10H2,1H3

InChI Key

BIDUOEGRRWMBTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.